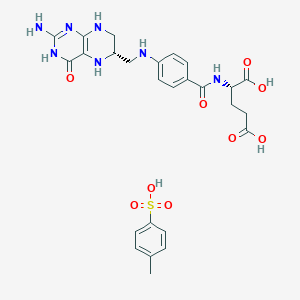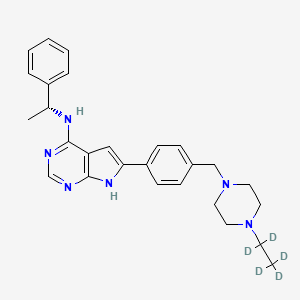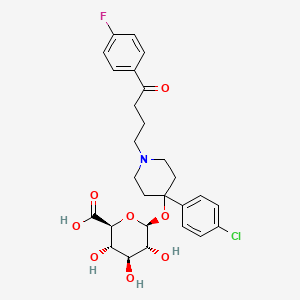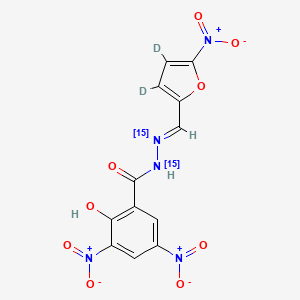
Acid brown 452
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Brown 452, also known as Red Brown R, is a synthetic organic dye belonging to the acid dye family. It is easily soluble in water and has a reddish-brown appearance. This compound is commonly used as a dye for materials such as textiles, leather, and paper. It has good dyeing properties and can be well combined with fibers under acidic conditions to provide a long-lasting and stable dyeing effect .
Preparation Methods
The preparation of Acid Brown 452 typically involves chemical synthesis. The most commonly used method starts with aniline as the raw material. The synthesis process involves several steps under alkaline conditions. The detailed synthetic route includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2-amino-4-nitrophenol, and then further coupling with resorcinol. The final step involves the formation of a 1:1 iron complex .
Chemical Reactions Analysis
Acid Brown 452 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acid Brown 452 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and studies.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: It is used in certain diagnostic procedures and research.
Industry: This compound is extensively used in the textile, leather, and paper industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Acid Brown 452 involves its ability to bind to fibers under acidic conditions, forming stable complexes. The molecular targets include the functional groups present in the fibers, such as hydroxyl and amino groups. The pathways involved in the dyeing process include the formation of hydrogen bonds and van der Waals forces between the dye molecules and the fibers .
Comparison with Similar Compounds
Acid Brown 452 can be compared with other similar compounds such as:
Acid Brown 14: Another acid dye used for similar applications but with different dyeing properties.
Acid Brown 75: Known for its use in the leather industry with slightly different chemical properties.
Acid Brown 165: Used in the textile industry with unique dyeing characteristics.
The uniqueness of this compound lies in its bright color, good light resistance, and stability, making it a preferred choice in various industrial applications .
Properties
CAS No. |
152521-14-7 |
|---|---|
Molecular Formula |
C18H10FeN5NaO8S |
Molecular Weight |
535.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)


![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)


